molecular formula C20H18N4O2S2 B2825260 Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897469-09-9

Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2825260
CAS No.: 897469-09-9
M. Wt: 410.51
InChI Key: HAGRBEFQZMJIJD-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two benzothiazole rings connected through a piperazine moiety, with a methanone group attached to one of the benzothiazole rings. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

Similar compounds have been shown to have anti-inflammatory properties , suggesting that they may target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .

Mode of Action

For instance, similar compounds have been shown to inhibit COX enzymes, which play a key role in the inflammatory response . By inhibiting these enzymes, the compound could potentially reduce inflammation.

Biochemical Pathways

The compound likely affects the biochemical pathways involved in inflammation. By inhibiting COX enzymes, it could disrupt the synthesis of prostaglandins, which are key mediators of the inflammatory response . This could lead to a reduction in inflammation and associated symptoms.

Result of Action

The result of the compound’s action would likely be a reduction in inflammation, given its potential anti-inflammatory properties . This could lead to a decrease in symptoms associated with inflammation, such as pain and swelling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid to form intermediate compounds. These intermediates are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often involve the use of solvents such as tert-butyl alcohol and elevated temperatures around 120°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole rings or the piperazine moiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is unique due to its specific structural features, including the presence of two benzothiazole rings and a piperazine moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-26-14-3-5-16-18(11-14)28-20(22-16)24-8-6-23(7-9-24)19(25)13-2-4-15-17(10-13)27-12-21-15/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGRBEFQZMJIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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